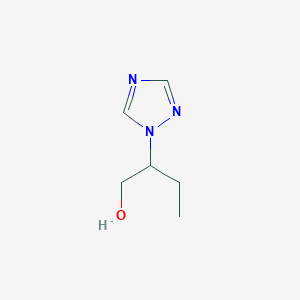

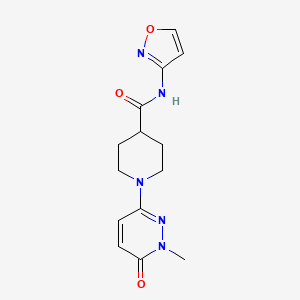

![molecular formula C16H15N3O3S B2735785 N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-68-5](/img/structure/B2735785.png)

N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a thiazole ring fused with a pyrimidine ring. The specific compound you mentioned also has a methoxyphenyl group and an ethyl group attached, which could potentially affect its properties and biological activity.

Molecular Structure Analysis

The molecular structure of thiazolopyrimidines consists of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms) .

Chemical Reactions Analysis

Thiazolopyrimidines can undergo various chemical reactions depending on the substituents present. For example, they can undergo acylation reactions .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Agents

The compound’s structure suggests that it could act as an anti-inflammatory agent. In recent years, selective COX-2 inhibitors have gained prominence in medicinal chemistry. Researchers have designed, synthesized, and evaluated a new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as potential COX-2 inhibitors . These inhibitors target cyclooxygenase (COX), which plays a role in converting arachidonic acid to inflammatory mediators. The goal is to reduce inflammation, pain, and fever caused by prostaglandins while minimizing side effects.

COX-2 Inhibition

The compound’s docking studies demonstrated favorable positioning within the COX-2 active site. The SO2Me pharmacophore was inserted into the secondary pocket of COX-2, forming hydrogen bonds with the active site. Among the synthesized compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited high potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .

Antinociceptive Activity

Nine derivatives of this compound showed significant antinociceptive activity in the formalin test, suggesting potential pain-relieving properties. These derivatives (e.g., 5a, 5d, 5h, 5i, 5k, 5q, 5r, 5s, and 5t) exhibited activity compared to the control group .

Cascade Reactions for Pyrimidine Synthesis

Research developments have explored cascade reactions for synthesizing pyrimidine derivatives. One method involves oxidative dehydrogenation, annulation, and oxidative aromatization using direct β-C(sp3)–H functionalization of saturated ketones followed by annulation with amidines. While not directly related to our compound, this broader context highlights the significance of pyrimidine synthesis .

Anti-HIV Activity

Although not specifically for our compound, related benzene derivatives were screened for anti-HIV activity against HIV-1 and HIV-2 strains. These compounds showed promise in inhibiting viral replication in acutely infected cells .

Neuronal Energy Metabolism Modulation

While not directly studied for our compound, O-GlcNAcylation—a post-translational modification—has been investigated as a pro-survival pathway that modulates glucose homeostasis in ischemic stroke. This highlights the broader relevance of similar chemical structures in biological contexts .

Wirkmechanismus

The mechanism of action of a compound depends on its biological activity. Thiazolopyrimidines have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities . The exact mechanism of action would depend on the specific biological activity and the target of the compound.

Zukünftige Richtungen

Thiazolopyrimidines are a promising class of compounds for drug discovery due to their diverse biological activities . Future research could focus on synthesizing new thiazolopyrimidine derivatives and testing their biological activities. Additionally, more studies are needed to understand the mechanisms of action of these compounds.

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-22-12-4-2-11(3-5-12)6-7-17-14(20)13-10-18-16-19(15(13)21)8-9-23-16/h2-5,8-10H,6-7H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLYRDWFOBYRGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=CN=C3N(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2735709.png)

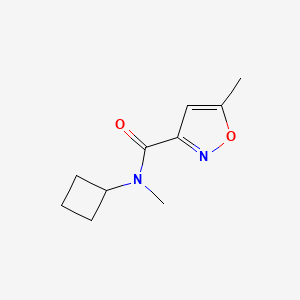

![3-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2735711.png)

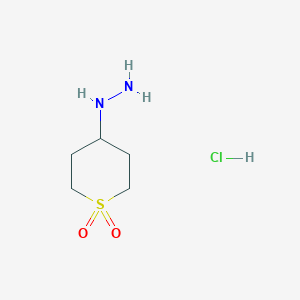

![1-(2-Phenylethenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2735716.png)

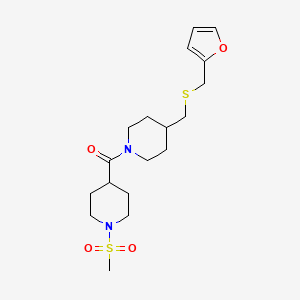

![2-Methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2735717.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2735718.png)

![N-(2,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2735721.png)